molecular formula C18H15NO2 B3973236 naphthalen-2-yl N-methyl-N-phenylcarbamate

naphthalen-2-yl N-methyl-N-phenylcarbamate

Cat. No.: B3973236
M. Wt: 277.3 g/mol
InChI Key: MIHRRNPBDPDSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalen-2-yl N-methyl-N-phenylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry This compound is known for its unique chemical structure, which includes a naphthalene ring, a phenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl N-methyl-N-phenylcarbamate typically involves the reaction of naphthalen-2-yl isocyanate with N-methyl-N-phenylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of catalysts such as palladium or copper can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl N-methyl-N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of naphthalen-2-yl N-methyl-N-phenylcarbamate involves the inhibition of specific enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission . The compound also interacts with other molecular targets, such as bacterial cell walls, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Naphthalen-2-yl N-methyl-N-phenylcarbamate can be compared with other carbamate compounds, such as:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its naphthalene ring provides stability and enhances its ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

naphthalen-2-yl N-methyl-N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-19(16-9-3-2-4-10-16)18(20)21-17-12-11-14-7-5-6-8-15(14)13-17/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHRRNPBDPDSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
naphthalen-2-yl N-methyl-N-phenylcarbamate
Reactant of Route 2
Reactant of Route 2
naphthalen-2-yl N-methyl-N-phenylcarbamate
Reactant of Route 3
Reactant of Route 3
naphthalen-2-yl N-methyl-N-phenylcarbamate
Reactant of Route 4
Reactant of Route 4
naphthalen-2-yl N-methyl-N-phenylcarbamate
Reactant of Route 5
Reactant of Route 5
naphthalen-2-yl N-methyl-N-phenylcarbamate
Reactant of Route 6
naphthalen-2-yl N-methyl-N-phenylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.